molecular formula C18H25NO4 B14232472 N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide CAS No. 823797-49-5

N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide

Katalognummer: B14232472
CAS-Nummer: 823797-49-5
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YXVDKPPWNOQOED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a cyclohexanone moiety, and a propanamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 2,4-dimethoxybenzyl chloride with a suitable amine to form the corresponding amideThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide is unique due to its specific structural features, such as the combination of a dimethoxyphenyl group with a cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

823797-49-5

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-[(2,4-dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide

InChI

InChI=1S/C18H25NO4/c1-22-15-9-7-14(17(11-15)23-2)12-19-18(21)10-8-13-5-3-4-6-16(13)20/h7,9,11,13H,3-6,8,10,12H2,1-2H3,(H,19,21)

InChI-Schlüssel

YXVDKPPWNOQOED-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCCC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.